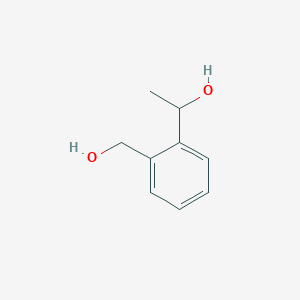

1-(2-(Hydroxymethyl)phenyl)ethanol

Description

Significance and Research Context within Advanced Organic Chemistry

In the realm of advanced organic chemistry, the significance of 1-(2-(Hydroxymethyl)phenyl)ethanol lies in its utility as a versatile synthetic intermediate. Its two distinct hydroxyl groups—a primary benzylic alcohol and a secondary benzylic alcohol—offer differential reactivity, which can be exploited for the regioselective synthesis of complex molecular architectures.

Detailed research has demonstrated that this compound can be synthesized through the reduction of its corresponding ketone, 1-(2-(hydroxymethyl)phenyl)ethanone (B15233829), using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com An alternative and notable synthetic route involves the reduction of isocoumarin (B1212949) precursors. scispace.comresearchgate.net For instance, the reaction of 3-substituted isocoumarins with an excess of sodium borohydride in methanol (B129727) leads to the corresponding 2-(2-(hydroxymethyl)phenyl)ethanol derivatives. scispace.comresearchgate.net This method provides a pathway to a variety of substituted analogs of the parent compound.

The true synthetic value of this compound is highlighted by its application in constructing heterocyclic systems. Research has shown that related structures, such as N-[2-(hydroxymethyl)phenyl]-2-phenylacetamides, can undergo intramolecular cyclization through a one-pot dehydrogenation and α-alkylation process to yield 3-aryl-quinolin-2(1H)-ones. csic.es This demonstrates the potential of the hydroxymethylphenyl moiety to participate in sophisticated tandem reactions, a key area of interest in modern synthetic strategy. csic.es The phenylethanol framework itself is a subject of catalytic studies, such as its dehydration to form valuable olefins like styrene, indicating the potential for this compound to serve as a substrate in advanced catalytic transformations. acs.orgnih.gov

Interdisciplinary Relevance in Chemical Science and Related Fields

The structural motifs present in this compound give it considerable relevance in fields that intersect with pure chemistry, particularly in medicinal chemistry and materials science. The diol functionality on a phenyl ring is a structural feature found in numerous pharmaceutically active compounds, making its derivatives interesting templates for drug discovery. scispace.com

A significant area of interdisciplinary research is the investigation of the biological activities of its derivatives. Studies have shown that certain 2-(2-(hydroxymethyl)phenyl)ethanol derivatives exhibit promising antimicrobial properties. scispace.comresearchgate.net These compounds have been evaluated for their in-vitro antibacterial activity against a panel of both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, with some derivatives showing notable zones of inhibition. scispace.comresearchgate.net This positions the core structure as a valuable scaffold for the development of new antibacterial agents.

Furthermore, the broader family of phenylethanol derivatives has applications in diverse areas, from pharmaceuticals to fragrances. gminsights.com The functional groups of this compound make it a candidate for incorporation into more complex systems. For example, hydroxymethylphenyl groups have been used in the synthesis of specialized luminol (B1675438) derivatives for chemiluminescence applications, and related structures have been investigated theoretically for roles as corrosion inhibitors. aip.orgrsc.org This suggests a potential, though less explored, relevance in materials science and analytical chemistry, where its unique bifunctionality could be harnessed to create novel polymers or sensors.

Compound Data

The following tables provide key identifiers and computed properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1-[2-(hydroxymethyl)phenyl]ethanol | nih.gov |

| CAS Number | 57259-71-9 | nih.gov |

| Molecular Formula | C₉H₁₂O₂ | nih.gov |

| SMILES | CC(C1=CC=CC=C1CO)O | nih.gov |

| InChI | InChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 | nih.gov |

| InChIKey | XVKYPJPUAOOGBQ-UHFFFAOYSA-N | nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | nih.gov |

| Monoisotopic Mass | 152.083729621 Da | nih.gov |

| XLogP3 | 0.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(hydroxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKYPJPUAOOGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57259-71-9 | |

| Record name | 1-(2-(HYDROXYMETHYL)PHENYL)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Transformations

Established Synthetic Pathways for the 1-(2-(Hydroxymethyl)phenyl)ethanol Scaffold

The synthesis of this compound can be achieved through several conventional chemical methods, primarily involving the reduction of suitable precursor compounds or through nucleophilic substitution reactions.

Reduction Strategies of Precursor Compounds

Reduction reactions represent a common and effective approach for the synthesis of this compound. These methods typically start from precursors containing carbonyl or lactone functionalities.

One established pathway involves the reduction of isocoumarin (B1212949) analogues. Isocoumarins are bicyclic compounds containing a lactone ring fused to a benzene (B151609) ring. Treatment of 3-substituted isocoumarins with a strong reducing agent like sodium borohydride (B1222165) in a suitable solvent such as methanol (B129727) leads to the corresponding this compound derivatives. mdpi.comscielo.brscispace.com This reaction proceeds via the opening of the lactone ring and subsequent reduction of the resulting aldehyde or carboxylic acid intermediate. scispace.com The reaction is typically carried out by refluxing the isocoumarin with an excess of sodium borohydride. scispace.com

A study on the synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives from 3-substituted isocoumarins demonstrated the effectiveness of this method. scispace.com The reaction of various 3-substituted isocoumarins with sodium borohydride in methanol at 50°C successfully yielded the corresponding diol derivatives. scispace.com

| Starting Isocoumarin (3-substituted) | Product (this compound derivative) |

| 3-n-Butylisocoumarin | 1-(2-(Hydroxymethyl)phenyl)pentan-1-ol |

| 3-Phenylisocoumarin | (2-(Hydroxymethyl)phenyl)(phenyl)methanol |

Table 1: Examples of this compound Derivatives from Isocoumarin Reduction scispace.com

A more direct and widely used method for synthesizing this compound is the reduction of 1-(2-(hydroxymethyl)phenyl)ethanone (B15233829). This precursor already contains the hydroxymethyl group and requires only the reduction of the ketone functionality. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. pw.livelearncbse.in

The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature. scielo.org.mx The hydride from the borohydride ion attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the final diol product.

| Precursor | Reducing Agent | Product |

| 1-(2-(Hydroxymethyl)phenyl)ethanone | Sodium Borohydride (NaBH₄) | This compound |

Table 2: Borohydride Reduction to this compound

Nucleophilic Substitution Approaches (e.g., Hydrolysis of Halogenated Precursors)

Nucleophilic substitution reactions provide an alternative route to this compound. This approach typically involves the hydrolysis of a precursor containing a halogen atom that can be displaced by a hydroxide (B78521) ion. For instance, a compound like 1-(2-(bromomethyl)phenyl)ethanol could theoretically be hydrolyzed to this compound.

While direct literature on the hydrolysis of a halogenated precursor to specifically form this compound is not abundant, the general principles of nucleophilic substitution on benzylic halides are well-established. pw.livelearncbse.in The reaction of a benzylic halide with aqueous hydroxide, often under heating, can lead to the corresponding alcohol. The reactivity of the halide is crucial, with benzylic bromides and iodides being more reactive than chlorides. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate structure and reaction conditions. learncbse.in For a primary benzylic halide, an Sₙ2 mechanism is more likely.

A related synthetic strategy involves the reaction of a halogenated precursor with a nucleophile that can be later converted to a hydroxyl group. For example, the treatment of 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one with silver acetate (B1210297), followed by hydrolysis, has been used to synthesize the corresponding hydroxymethyl derivatives. researchgate.net This two-step process involves an initial nucleophilic substitution by the acetate ion, followed by hydrolysis of the resulting ester to the alcohol.

Enantioselective Synthesis and Kinetic Resolution

The synthesis of enantiomerically pure this compound is of great interest, particularly for applications in pharmaceuticals and as chiral auxiliaries. Biocatalytic methods have emerged as powerful tools for achieving high enantioselectivity.

Biocatalytic Approaches Utilizing Oxidoreductases and Alcohol Dehydrogenases

Oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions, are well-suited for the enantioselective synthesis of chiral alcohols. mdpi.comresearchgate.net Alcohol dehydrogenases (ADHs), a subclass of oxidoreductases, are particularly effective in the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols. nih.govnih.gov

The biocatalytic reduction of 1-(2-(hydroxymethyl)phenyl)ethanone using a suitable ADH can produce a specific enantiomer of this compound. These reactions are typically performed in aqueous buffer systems, often with a co-solvent to improve substrate solubility. A co-factor, usually NAD(P)H, is required and is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose) to make the process economically viable.

The stereochemical outcome of the reduction (i.e., whether the (R) or (S)-enantiomer is produced) is determined by the specific ADH used, as different enzymes exhibit different stereopreferences.

| Enzyme Type | Substrate | Product | Key Feature |

| Alcohol Dehydrogenase (ADH) | 1-(2-(Hydroxymethyl)phenyl)ethanone | (R)- or (S)-1-(2-(Hydroxymethyl)phenyl)ethanol | High enantioselectivity |

Table 3: Enantioselective Synthesis using Alcohol Dehydrogenase

Furthermore, kinetic resolution using lipases is another effective biocatalytic strategy. scielo.brnih.govresearchgate.netrsc.org In a kinetic resolution, a racemic mixture of this compound is subjected to an enzymatic reaction, typically an acylation, where one enantiomer reacts faster than the other. This results in a mixture of one enantiomer of the alcohol and the acylated form of the other enantiomer, which can then be separated. Lipases, such as those from Candida antarctica (CAL-B), are commonly used for this purpose with an acyl donor like vinyl acetate. scielo.br The efficiency of the resolution is described by the enantiomeric ratio (E-value).

A study on the kinetic resolution of (±)-1-phenylethanol, a structurally similar compound, using lipases demonstrated the potential of this method. High E-values, indicating excellent enantioselectivity, have been achieved. nih.gov

| Enzyme | Acyl Donor | Resolved Products |

| Candida antarctica Lipase (B570770) B (CALB) | Vinyl Acetate | (R)-1-(2-(Hydroxymethyl)phenyl)ethyl acetate and (S)-1-(2-(Hydroxymethyl)phenyl)ethanol (or vice versa depending on enzyme selectivity) |

Table 4: Kinetic Resolution using Lipase

Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols and Analogues

The enzymatic kinetic resolution (EKR) of racemic alcohols is a powerful technique for obtaining enantiomerically pure compounds, which are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals. Lipases are the most frequently used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, stability in organic solvents, and commercial availability. The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with an acyl donor, catalyzed by the lipase. This results in the formation of an enantioenriched ester from one enantiomer, leaving the other enantiomer unreacted and also in an enantioenriched state.

The kinetic resolution of 1-phenylethanol (B42297), a structural analogue of this compound, has been extensively studied. Lipases such as Novozyme 435 (immobilized Candida antarctica lipase B) and Amano Lipase PS-C II (Burkholderia cepacia lipase) have demonstrated high efficiency and enantioselectivity in these resolutions. nih.govresearchgate.net For instance, the resolution of (R,S)-1-phenylethanol using Novozyme 435 and vinyl acetate as the acyl donor can achieve 100% enantiomeric excess for the remaining (S)-alcohol under optimized conditions. nih.gov

In a study on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols, a close analogue, (R,S)-1-(2-(trimethylsilyl)phenyl)ethanol, was investigated. mdpi.com The screening of various lipases revealed that several were effective in the transesterification reaction with vinyl acetate in hexane. Optimal conditions led to excellent results with high conversions and enantiomeric excesses for both the remaining (S)-alcohol and the (R)-acetylated product. mdpi.com However, the study noted that the ortho-substituted aryltrimethylsilyl chiral alcohol did not undergo kinetic resolution under the same conditions that were effective for the meta- and para-isomers, highlighting the significant influence of substrate structure on enzymatic activity. mdpi.com

The choice of solvent, acyl donor, temperature, and enzyme are critical parameters that must be optimized for a successful resolution. Ionic liquids have also been explored as alternative solvents, in some cases leading to improved enantioselectivity for lipases in the transesterification of 1-phenylethanol. rsc.org

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol and Analogues

| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Results | Reference |

|---|---|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Novozyme 435 | Vinyl Acetate | n-Hexane | 42 | (S)-alcohol >99% ee | nih.gov |

| (R,S)-1-Phenylethanol | Steapsin Lipase | Vinyl Acetate | Hexane | 55 | 48% conversion, (R)-acetate 90% ee | nih.gov |

| (R,S)-1-(m-trimethylsilylphenyl)ethanol | Amano Lipase PS | Vinyl Acetate | Hexane | 30 | (S)-alcohol >99% ee, (R)-acetate >99% ee | mdpi.com |

ee = enantiomeric excess

Diastereomeric Salt Resolution Techniques for Chiral Separation

Classical resolution via the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on both a laboratory and industrial scale. researchgate.net This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and crystal structure. libretexts.org The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization, followed by regeneration of the desired enantiomer from the separated diastereomeric salt. libretexts.org

For chiral alcohols like this compound, direct salt formation is not possible. Therefore, a common strategy involves derivatizing the alcohol into a carboxylic acid, typically a monoester of a dicarboxylic acid like phthalic acid or maleic acid. researchgate.net This introduces a handle for salt formation with a chiral base.

A successful example of this approach is the resolution of racemic 1-phenyl-1-propanol. The alcohol was first converted to its maleic acid monoester. This racemic monoester was then treated with the chiral base cinchonidine, leading to the formation of diastereomeric salts. Through fractional crystallization, the salt of the (R)-alcohol monoester could be selectively precipitated, allowing for the isolation of the (R)-alcohol with an enantiomeric excess greater than 99% after hydrolysis of the ester. researchgate.net Similarly, using (+)-dehydroabietylamine as the resolving agent allowed for the isolation of the (S)-alcohol. researchgate.net

The choice of resolving agent and solvent system is critical for achieving efficient separation. Common chiral resolving agents include naturally occurring alkaloids (e.g., cinchonidine, quinidine), and synthetic amines like (R)- or (S)-α-phenylethylamine. libretexts.orgnih.gov The ideal solvent or solvent mixture should maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.

Table 2: Examples of Chiral Resolving Agents and Derivatization Strategies

| Racemic Compound Type | Derivatization Strategy | Chiral Resolving Agent | Key Principle | Reference |

|---|---|---|---|---|

| Secondary Alcohols | Formation of maleic acid monoester | Cinchonidine / (+)-Dehydroabietylamine | Fractional crystallization of diastereomeric salts | researchgate.net |

| Carboxylic Acids | Direct salt formation | (R)-α-Phenylethylamine | Fractional crystallization of diastereomeric salts | nih.gov |

| Phenylsuccinic Acid | Direct salt formation | (-)-Proline | Precipitation of one diastereomeric salt | libretexts.org |

Transition Metal-Catalyzed Coupling Reactions for Related Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnacs.org While not directly applied to this compound itself in the literature reviewed, these methods are fundamental for constructing the core phenyl ethanol scaffold and related structures. Catalysts based on palladium, nickel, and copper are particularly prominent. sioc-journal.cnresearchgate.netnih.gov

Nickel-catalyzed cross-coupling reactions have gained significant attention for their ability to utilize derivatives of alcohols, which are abundant and environmentally benign, as electrophiles for C(sp³)–C bond formation. sioc-journal.cn These reactions offer an alternative to traditional organohalide electrophiles. The versatility of nickel catalysts, which can exist in various oxidation states, allows for their participation in both redox-neutral and reductive cross-coupling pathways. sioc-journal.cn

The Suzuki-Miyaura coupling, typically catalyzed by palladium, is a powerful method for forming C-C bonds by reacting organoboron compounds with organic halides or triflates. acs.org This reaction is known for its high functional group tolerance. Variants of this reaction can be used to construct biaryl systems or to couple alkyl boron reagents with aryl halides, providing a route to scaffolds related to this compound. acs.org

More advanced strategies involve the use of bimetallic catalytic systems. For example, a Pd/Cu co-catalyzed asymmetric benzylic substitution has been developed to create chiral benzylic alcohol derivatives with two adjacent stereocenters. nih.gov This method allows for stereodivergent synthesis, where any of the four possible stereoisomers can be obtained simply by changing the configuration of the chiral ligands on the two metal catalysts. nih.gov Another relevant transformation is the copper-catalyzed enantioselective cyclization of 2-vinylbenzyl alcohols to form phthalans, demonstrating the utility of transition metals in creating complex structures from related alcohol scaffolds. researchgate.net

These methodologies underscore the power of transition metal catalysis to construct and modify molecular scaffolds related to this compound, enabling the synthesis of a diverse array of complex and chiral molecules.

Table 3: Overview of Relevant Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Nickel Complexes | Alcohol Derivatives + Organometallics | C(sp³)–C | Uses readily available alcohol derivatives as electrophiles. | sioc-journal.cn |

| Suzuki-Miyaura Coupling | Palladium Complexes | Organoboron Compounds + Organohalides | C(sp²)–C(sp²) / C(sp²)–C(sp³) | High functional group tolerance; environmentally benign. | acs.org |

| Negishi Coupling | Palladium or Nickel | Organozinc Reagents + Organohalides | C–C | High reactivity of organozinc reagents. | acs.org |

| Asymmetric Benzylic Substitution | Pd/Cu Co-catalysis | Benzylic geminal dicarboxylates + Imino esters | C–C | Stereodivergent synthesis of chiral benzylic alcohol derivatives. | nih.gov |

Stereochemical Investigations and Chiral Control

Strategies for Enantiopure Synthesis and Derivatization

The synthesis of single enantiomers of chiral molecules is a significant challenge in organic chemistry. Several strategies have been developed to obtain enantiopure 1-(2-(Hydroxymethyl)phenyl)ethanol and its derivatives.

One common approach is the asymmetric reduction of the corresponding prochiral ketone , 2-acetylbenzaldehyde. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric transfer hydrogenation. acs.orgresearchgate.netrug.nlliv.ac.ukmdpi.com In this method, a metal catalyst, often based on ruthenium or rhodium, is complexed with a chiral ligand. This chiral catalyst then facilitates the transfer of hydrogen from a hydrogen source, such as isopropanol (B130326) or formic acid, to the ketone in a stereoselective manner, preferentially forming one enantiomer of the alcohol. acs.orgresearchgate.net

Another powerful technique is enzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic mixture. For example, in the presence of an acyl donor, a lipase (B570770) may selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, and therefore enantiomerically enriched, opposite enantiomer, which can then be separated.

Asymmetric Induction in Synthetic Pathways

Asymmetric induction is the process by which a chiral center in a molecule influences the creation of a new chiral center, leading to a preferential formation of one diastereomer over another. msu.edupsgcas.ac.inwikipedia.org In the context of synthesizing this compound, asymmetric induction is the cornerstone of methods like the asymmetric reduction of 2-acetylbenzaldehyde.

The chiral ligand coordinated to the metal catalyst creates a chiral environment around the active site. acs.orgresearchgate.netrug.nlliv.ac.ukmdpi.com When the prochiral ketone binds to the catalyst, it does so in a way that one of its two faces is sterically or electronically favored for the addition of the hydride from the hydrogen donor. Theoretical models, such as the Felkin-Anh and Cram chelation models, help to predict and explain the stereochemical outcome of such nucleophilic additions to carbonyl groups. organicchemistrydata.orgunb.ca The degree of asymmetric induction, and thus the enantiomeric excess of the product, is dependent on several factors, including the structure of the substrate, the nature of the catalyst and chiral ligand, the reaction temperature, and the solvent. acs.orgresearchgate.net

Mechanistic Elucidation of Synthetic and Transformative Reactions

Reaction Mechanism Studies of Reduction Processes

The formation of 1-(2-(Hydroxymethyl)phenyl)ethanol is commonly achieved through the reduction of precursor molecules, primarily substituted isocoumarins or functionalized phenyl ketones. A prevalent method involves the treatment of 3-substituted isocoumarins with an excess of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727). researchgate.netscispace.com This reaction proceeds without the isolation of the intermediate dihydroisocoumarin, directly yielding the diol product. scispace.com

The proposed mechanism for the reduction of isocoumarins by sodium borohydride involves a few key steps (Scheme 1). Initially, a hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the lactone in the isocoumarin (B1212949). This is followed by the opening of the lactone ring. Subsequent reduction of the intermediate aldehyde or ketone functionality by another equivalent of NaBH₄ leads to the final diol product, this compound. researchgate.net

Scheme 1: Proposed Mechanism for the Reduction of Isocoumarin by Sodium Borohydride  (This is a representative scheme; a real image would be generated here)

Another synthetic route involves the reduction of 2-hydroxyacetophenone. nih.govbeilstein-journals.org The reduction of the ketone group to a secondary alcohol can be accomplished using various reducing agents. The chemoselectivity of these agents is critical, especially when other reducible functional groups are present in the molecule. For instance, the combination of zinc borohydride (Zn(BH₄)₂) and charcoal has been shown to be an efficient system for reducing a variety of carbonyl compounds to their corresponding alcohols. scielo.org.mx This system is noted for its high efficiency, mild reaction conditions (room temperature), and often high yields. scielo.org.mx

The table below summarizes findings from reduction reactions of relevant carbonyl compounds.

Exploration of Hydrogen-Borrowing Mechanisms in Analogous Systems

Hydrogen-borrowing catalysis, also known as hydrogen autotransfer, is a powerful synthetic strategy that utilizes commodity alcohols as alkylating agents, with water being the only byproduct. acs.org This process involves a temporary removal of hydrogen from an alcohol by a catalyst to form a reactive carbonyl compound. This intermediate can then participate in various bond-forming reactions before the catalyst returns the borrowed hydrogen to a subsequent intermediate, completing the catalytic cycle. acs.org

While direct studies on this compound in hydrogen-borrowing reactions are limited, research on analogous systems provides significant mechanistic insight. For example, the catalytic coupling of 1,4-benzenedimethanol (B118111) with ethanol (B145695) using a ruthenium catalyst has been shown to proceed via a hydrogen-borrowing mechanism. chemrxiv.orgrsc.orgchemrxiv.org The proposed pathway involves several key transformations:

Dehydrogenation: The catalyst first dehydrogenates both 1,4-benzenedimethanol and ethanol to their corresponding aldehydes, 4-(hydroxymethyl)benzaldehyde (B2643722) and acetaldehyde. rsc.org

Aldol Condensation: A base-catalyzed cross-aldol condensation occurs between the two in-situ generated aldehydes, forming an α,β-unsaturated aldehyde intermediate with the elimination of water. rsc.org

Hydrogenation: The catalyst, which holds the "borrowed" hydrogen, then hydrogenates the alkene intermediate to yield the final alkylated alcohol product. rsc.org

Photochemical Reactivity and Excited State Proton Transfer in Related Molecular Systems

The photochemical behavior of aromatic compounds containing hydroxyl and carbonyl groups is a field of extensive study. Aryl ketones, which are precursors to this compound, are classic subjects in photochemistry. unipd.it Upon irradiation, o-alkylacetophenones can undergo intramolecular hydrogen abstraction to form photoenols. acs.org

A particularly relevant phenomenon is Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton between two functional groups within the same molecule in its electronically excited state. For ESIPT to occur, the molecule must contain both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. The molecular structure of this compound, with its two hydroxyl groups and a phenyl ring, allows for intramolecular hydrogen bonding, which can stabilize its conformation. nih.gov This feature is a prerequisite for ESIPT.

Studies on analogous systems, such as 2-phenylphenol (B1666276) and 2-phenyl-1-naphthol, have demonstrated ESIPT from the phenolic hydroxyl group to a carbon atom of the adjacent aromatic ring. rsc.org This process leads to the formation of transient quinone methide species, which have been directly observed using femtosecond time-resolved transient absorption spectroscopy. rsc.org The ESIPT reaction is a four-level photochemical process that can lead to dual emission, although for some systems, clear ESIPT emission is only observed in non-polar solvents. researchgate.net In polar or protic solvents, interactions with the solvent can disrupt the intramolecular hydrogen bond, favoring emission from the initial Franck-Condon excited state. researchgate.net

Derivatives of 2-hydroxy-2-methyl-1-phenyl propanone are widely used as photoinitiators that undergo a Norrish Type I (α-cleavage) reaction from the triplet excited state upon irradiation, generating radical species. psu.eduresearchgate.net The efficiency of this cleavage is influenced by substituents on the benzoyl moiety. psu.edu Although this compound itself is not a ketone, its structural relationship to these photoactive ketones suggests a potential for rich and complex photochemical behavior.

Regioselectivity and Stereoselectivity in Reaction Pathways

Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the products) is a central theme in modern organic synthesis. In the context of this compound, these concepts are particularly important during its synthesis via the reduction of a prochiral ketone precursor.

The reduction of an asymmetrically substituted ketone, such as 2-hydroxyacetophenone, creates a new stereogenic center at the carbonyl carbon, potentially leading to a mixture of enantiomers or diastereomers. researchgate.net Achieving high stereoselectivity requires careful selection of the reducing agent and reaction conditions.

Key Findings in Selective Reductions:

Biocatalysis: The use of enzymes offers a powerful method for achieving high stereoselectivity. For example, a novel alcohol dehydrogenase from Yokenella sp. WZY002 was used to catalyze the reduction of 2-hydroxyacetophenone, yielding (S)-1,2-phenylethanediol with an excellent enantiomeric excess (>99.9%). nih.gov This demonstrates the potential of biocatalytic cascades for producing specific stereoisomers. nih.gov

Chemoselective Reagents: Reagents like Zn(BH₄)₂ have demonstrated high regioselectivity. In the reduction of α,β-unsaturated carbonyl compounds, this reagent system selectively reduces the carbonyl group (a 1,2-reduction) without affecting the carbon-carbon double bond, yielding allylic alcohols. scielo.org.mx

Substrate Control: In molecules with existing stereocenters, the substrate itself can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer over another. researchgate.net

Mitsunobu Reaction: In transformations of related systems, high regioselectivity has been observed. For instance, the Mitsunobu reaction of Morita–Baylis–Hillman alcohols with azodicarboxylates proceeds with exclusive Sₙ2' regioselectivity, avoiding the normal Sₙ2 product. beilstein-journals.org

The synthesis of this compound from 3-substituted isocoumarins also involves regioselective reduction, as the hydride reagent must differentiate between the lactone carbonyl and any other potentially reducible groups. scispace.com The factors that govern this selectivity, including solvent and the nature of the substituent on the isocoumarin ring, are critical for optimizing the synthesis. researchgate.net

Applications As Precursors in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The bifunctional nature of 1-(2-(hydroxymethyl)phenyl)ethanol makes it an excellent starting material for the synthesis of more complex organic molecules. The two hydroxyl groups offer differential reactivity, allowing for selective protection and derivatization strategies. This controlled manipulation enables chemists to build intricate molecular architectures step-by-step. For instance, one hydroxyl group can be protected while the other is transformed, and then the protecting group can be removed to allow for further reactions at the first hydroxyl site. This strategic approach is fundamental in the total synthesis of natural products and other complex organic targets. lkouniv.ac.in

Synthesis of Oxygen-Containing Heterocyclic Compounds

A significant application of this compound lies in its role as a precursor for oxygen-containing heterocyclic compounds, such as benzodihydropyrans and benzoxepines. These structural motifs are present in numerous biologically active compounds and natural products.

The intramolecular dehydration of this compound and its derivatives is a common strategy to form these heterocyclic rings. iucr.orgiucr.org Depending on the reaction conditions and the specific substitution pattern of the starting material, either a six-membered benzodihydropyran ring or a seven-membered benzoxepine (B8326511) ring can be formed. organic-chemistry.orgresearchgate.net For example, acid-catalyzed dehydration can promote the cyclization to yield these valuable heterocyclic systems. iucr.org The ability to access both of these ring systems from a common precursor highlights the synthetic utility of this compound.

Table 1: Synthesis of Heterocyclic Compounds from this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound derivative | Acid catalyst, heat | Benzodihydropyran derivative | iucr.orgiucr.org |

| This compound derivative | Dehydrating agent | Benzoxepine derivative | organic-chemistry.orgresearchgate.net |

Derivatization to Phenylethanol Analogues with Modified Pharmacophores

The core structure of this compound can be readily modified to generate a library of phenylethanol analogues with diverse pharmacophores. iucr.org A pharmacophore is the part of a molecule that is responsible for its biological or pharmacological activity. By altering the substituents on the phenyl ring or modifying the ethanol (B145695) side chain, chemists can fine-tune the molecule's properties to enhance its interaction with biological targets. nih.govresearchgate.net

This derivatization can involve a multitude of chemical reactions, including:

Esterification or etherification of the hydroxyl groups to introduce different functional groups.

Substitution reactions on the aromatic ring to add or modify substituents.

Oxidation or reduction of the alcohol functionalities to aldehydes, ketones, or alkanes.

These modifications can lead to the development of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. acs.orggoogle.com For example, phenylethanol derivatives have been investigated for their potential antifungal and antibacterial properties. iucr.orgresearchgate.net

Precursors in the Development of Functional Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives serve as precursors for the development of functional materials. One notable application is in the formulation of corrosion inhibitors. mdpi.com The presence of heteroatoms (oxygen) and the aromatic ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. nih.gov The ability to tailor the molecular structure through derivatization allows for the optimization of their performance as corrosion inhibitors for specific metals and environments. researchgate.net

Silicon-Based Cross-Coupling Reagents using Related Hydroxymethylphenylsilanes

While not a direct application of this compound itself, the related class of o-hydroxymethylphenylsilanes are important reagents in silicon-based cross-coupling reactions. gelest.com These reactions, such as the Hiyama coupling, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.org The hydroxymethyl group in these silane (B1218182) reagents plays a crucial role in activating the silicon-carbon bond towards transmetalation with a transition metal catalyst, typically palladium. organic-chemistry.org This intramolecular assistance facilitates the cross-coupling process, often allowing the reaction to proceed under milder conditions and without the need for external activators like fluoride (B91410) ions. gelest.comorganic-chemistry.org The development of these "activator-free" cross-coupling methods is a significant advancement in synthetic methodology. organic-chemistry.org

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The future of chemical manufacturing hinges on the adoption of environmentally benign practices, and the synthesis of 1-(2-(hydroxymethyl)phenyl)ethanol is no exception. Research is progressively moving towards the development of "green" synthetic routes that prioritize waste reduction, energy efficiency, and the use of renewable resources.

A documented method for producing derivatives of 2-(2-(hydroxymethyl)phenyl)ethanol involves the reduction of 3-substituted isocoumarins with an excess of sodium borohydride (B1222165) in methanol (B129727). scispace.comresearchgate.net While effective, future research will likely focus on optimizing this process according to green chemistry principles. whiterose.ac.uk Key areas for improvement include:

Alternative Solvents: Replacing traditional organic solvents like methanol with greener alternatives such as water, supercritical fluids, or bio-derived solvents like 2,2,5,5-tetramethyloxolane (TMO). whiterose.ac.uk

Catalytic Efficiency: Developing catalytic processes that can achieve high yields under milder conditions, thereby reducing energy consumption. dtu.dk This includes exploring biocatalysis, where enzymes could offer highly selective and efficient transformations.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. whiterose.ac.uk The application of mass-based metrics like Atom Economy (AE) and Process Mass Intensity (PMI) will be crucial for evaluating and comparing the "greenness" of different synthetic strategies. whiterose.ac.uk

Advanced Computational Design of Novel Derivatives

Computational chemistry is a powerful tool for accelerating the discovery of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. Future research will heavily leverage advanced computational models to design novel derivatives of this compound for specific applications.

Using methods like Density Functional Theory (DFT), researchers can predict the physicochemical properties and potential activities of hypothetical derivatives before they are ever synthesized. aip.org For instance, a theoretical investigation into a related phenylethanol derivative for use as a corrosion inhibitor calculated several quantum chemical parameters to predict its efficacy. aip.org These parameters offer insights into the molecule's electronic structure and reactivity.

Table 1: Quantum Chemical Parameters for Computational Inhibitor Design

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the ability to donate electrons. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the ability to accept electrons. |

| Energy Gap | ΔE | Relates to the reactivity of the molecule. |

| Dipole Moment | µ | Provides information on the polarity of the molecule. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of global hardness, indicating reactivity. |

| Electrophilicity Index | ω | Describes the electron-accepting capability. |

Data based on concepts from a computational study of a phenylethanol derivative. aip.org

By modeling how structural modifications—such as the addition of different functional groups—affect these parameters, scientists can rationally design new molecules with enhanced performance for use as pharmaceuticals, catalysts, or advanced materials. aip.orgresearchgate.net

Exploration of Untapped Catalytic Transformations

The two hydroxyl groups in this compound make it a versatile substrate for a wide range of catalytic transformations that remain largely unexplored. Future research will focus on using this compound as a building block for synthesizing more complex and valuable chemicals through novel catalytic pathways.

Promising areas of investigation include:

Dehydrogenation and Hydrogen-Borrowing: Homogeneous catalysis using transition metals like ruthenium can perform reactions under moderate conditions. dtu.dk A notable example is the "hydrogen-borrowing" mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then participates in a coupling reaction before being re-hydrogenated. chemrxiv.orgnih.gov This strategy has been successfully used to couple 1,4-benzenedimethanol (B118111) with ethanol (B145695) to produce longer-chain alcohols. chemrxiv.orgnih.gov Applying similar methodologies to this compound could yield novel diols and other functionalized molecules.

Selective Oxidation: The primary and secondary alcohols on the molecule can be selectively oxidized to produce different products. For example, research on 1-phenylethanol (B42297) has shown that polyoxovanadate catalysts can be used for its selective oxidation. researchgate.net Future work could develop catalysts to selectively target either the primary or secondary alcohol on this compound, leading to the synthesis of valuable aldehydes, ketones, or carboxylic acids.

Dehydration: Catalytic dehydration presents another avenue for transformation. Copper(II) complexes have proven effective in the dehydration of 1-phenylethanol to styrene. acs.org Investigating similar reactions for this compound could lead to the formation of novel vinyl compounds, which are important monomers for polymerization.

Integration with Materials Science and Nanotechnology

The functional groups of this compound make it an attractive candidate for integration into advanced materials and nanotechnologies. science-link.eu The ability to tailor the structure and properties of materials at the molecular level is the cornerstone of materials science, and this compound offers a unique scaffold to build upon. science-link.eunano.gov

Emerging trends in this area include:

Polymer Synthesis: The two hydroxyl groups can act as reactive sites for polymerization, allowing the molecule to be incorporated into polyesters, polyurethanes, and other polymers. This could impart specific properties such as improved thermal stability or tailored mechanical performance.

Surface Modification and Coatings: The molecule and its derivatives could be used to create functional coatings. For example, computational studies on related compounds suggest potential as corrosion inhibitors, where the molecule forms a protective layer on a metal surface. aip.org The hydroxyl groups can serve as anchors to bind the molecule to various substrates.

Nanoparticle Functionalization: In nanotechnology, nanoparticles are often coated with organic molecules to enhance stability, impart functionality, or improve biocompatibility. acs.org this compound could be used to functionalize the surface of gold, silica, or other nanoparticles. acs.org These functionalized nanoparticles could then be explored for applications in catalysis, drug delivery, or sensing. nano.govmdpi.com

Expanding In Vitro Biological Activity Screening to Novel Targets

Preliminary research has established that derivatives of this compound possess antibacterial properties. scispace.comresearchgate.net A significant future direction is to broaden the scope of biological screening to uncover new therapeutic applications.

Initial studies have successfully synthesized a series of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives and tested their efficacy against several bacterial strains. researchgate.net The results demonstrated that these compounds exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Synthesized 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives

| Bacterial Strain | Type | Activity Observed |

|---|---|---|

| Escherichia coli | Gram-negative | Yes |

| Salmonella typhi | Gram-negative | Yes |

| Proteus mirabilis | Gram-negative | Yes |

| Bacillus cereus | Gram-positive | Yes |

| Staphylococcus aureus | Gram-positive | Yes |

Data sourced from a study on the antimicrobial properties of synthesized derivatives. researchgate.net

Future research will expand on this foundation by:

Screening Against New Targets: Given that the precursor, 1-(2-(hydroxymethyl)phenyl)ethanone (B15233829), has been noted for potential anticancer activity, a logical next step is to screen this compound and its derivatives against various cancer cell lines. smolecule.com

Investigating Mechanism of Action: Studies on related phenylethanol derivatives suggest that their bacteriostatic effects may be due to their ability to partition into and disrupt bacterial cell membranes. nih.gov Future investigations should explore whether this or other mechanisms, such as the inhibition of essential enzymes or interference with DNA synthesis, are responsible for the observed activity. nih.gov

Exploring Antifungal and Antiviral Potential: The screening should be widened to include a broader range of microbes, including pathogenic fungi and viruses, to identify any further therapeutic potential.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(2-(Hydroxymethyl)phenyl)ethanol, and what factors influence reaction yield?

Answer: The compound is synthesized via the reduction of 3-substituted isocoumarins using sodium borohydride (NaBH₄) in methanol, yielding diol derivatives. Critical factors include:

- Stoichiometry of NaBH₄ : Excess reagent ensures complete reduction of ketone intermediates.

- Reaction temperature : Maintained between 0°C and room temperature to prevent side reactions.

- Solvent choice : Methanol enhances solubility of intermediates and stabilizes borate complexes.

Alternative routes involve catalytic hydrogenation or biocatalytic reduction (e.g., Daucus carota cells) for enantioselective synthesis, where pH and exogenous reducing agents (e.g., glucose) optimize enantiomeric excess .

Advanced: How do structural modifications to the this compound scaffold affect its antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?

Answer:

- Electron-withdrawing groups (e.g., nitro at the 3-position) enhance activity against Gram-positive Staphylococcus aureus by increasing membrane permeability.

- Bulky substituents (e.g., tert-butyl) reduce efficacy against Gram-negative Escherichia coli due to outer membrane lipid barriers.

- Hydroxyl group positioning : Para-substituted derivatives show improved solubility but reduced MIC values compared to ortho-substituted analogs.

Systematic SAR studies using disk diffusion assays and molecular dynamics simulations (e.g., bilayer penetration analysis) are critical for optimizing activity .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms hydroxyl proton environments (δ 1.2–1.8 ppm for CH₂ groups) and aromatic substitution patterns.

- FT-IR : O-H stretches (~3200–3600 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) validate alcohol functionality.

- HPLC-UV : Quantifies purity (>95% required for biological testing) using reverse-phase C18 columns.

- Mass spectrometry : ESI-TOF provides exact mass confirmation (e.g., [M+H]⁺ at m/z 153.08) .

Advanced: What experimental strategies can resolve contradictions in reported solubility profiles and stability data across different studies?

Answer:

- Standardized buffers : Use phosphate-buffered saline (pH 7.4) for solubility measurements to mimic physiological conditions.

- Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to identify degradation products via LC-MS.

- Polymorph screening : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) detect crystalline forms affecting solubility.

- Environmental controls : Nitrogen-purged storage (-20°C) prevents oxidation of hydroxyl groups .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Antibacterial agents : Derivatives show MIC values of 8–32 µg/mL against MRSA by inhibiting enoyl-ACP reductase (FabI).

- Prodrug development : Esterification of hydroxyl groups enhances bioavailability for antifungal applications.

- Radiotracer synthesis : ¹⁸F-labeled analogs are explored for PET imaging of bacterial biofilms .

Advanced: How can computational chemistry approaches enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

- Molecular docking : AutoDock Vina predicts binding to FabI (ΔG < -8 kcal/mol correlates with activity).

- QSPR modeling : Relates logP (1.5–2.5) to blood-brain barrier penetration for CNS-targeted analogs.

- MD simulations : 100-ns trajectories assess conformational stability in lipid bilayers (e.g., POPC membranes).

- ADMET prediction : SwissADME evaluates metabolic liabilities (e.g., CYP3A4 oxidation hotspots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.